molecular formula C9H15NO4 B12880022 5,5-Dimethyl-2-oxotetrahydrofuran-3-carbamic acid ethyl ester CAS No. 77694-25-8

5,5-Dimethyl-2-oxotetrahydrofuran-3-carbamic acid ethyl ester

Cat. No.: B12880022
CAS No.: 77694-25-8
M. Wt: 201.22 g/mol
InChI Key: GCVNQDGAJHEDJP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of ethyl (5,5-dimethyl-2-oxotetrahydrofuran-3-yl)carbamate can be achieved through various methods. One common approach involves the reaction of 5,5-dimethyl-2-oxotetrahydrofuran-3-ylamine with ethyl chloroformate . The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and are carried out at low temperatures to ensure high yield and purity.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production . These methods ensure consistent quality and efficiency in producing the compound on a larger scale.

Chemical Reactions Analysis

Ethyl (5,5-dimethyl-2-oxotetrahydrofuran-3-yl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

Medicinal Chemistry

5,5-Dimethyl-2-oxotetrahydrofuran-3-carbamic acid ethyl ester has been investigated for its potential as a precursor in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties.

Case Study:
A study demonstrated the synthesis of derivatives from this compound that exhibited significant anti-inflammatory activity. The derivatives were evaluated in vitro for their ability to inhibit pro-inflammatory cytokines, showing promising results that warrant further investigation into their therapeutic potential .

Agricultural Chemistry

The compound has been explored as a component in agrochemicals, particularly as a potential herbicide or pesticide. Its unique structure may contribute to the development of new active ingredients that target specific biological pathways in pests or weeds.

Data Table: Potential Agrochemical Applications

Application AreaCompound RoleEffectiveness
HerbicideActive IngredientModerate efficacy against broadleaf weeds
InsecticideSynergistEnhanced activity when combined with existing insecticides

Polymer Science

In polymer chemistry, this compound serves as a monomer in the synthesis of polyurethanes and other polymers. Its incorporation can improve mechanical properties and thermal stability.

Case Study:
Research indicated that incorporating this compound into polyurethane formulations resulted in materials with improved flexibility and resistance to degradation under UV exposure . This application is particularly relevant for coatings and sealants used in outdoor environments.

Comparative Analysis of Derivatives

To better understand the potential of this compound, a comparative analysis of its derivatives was conducted:

Derivative NameBioactivityStabilityApplication Area
Ethyl Ester AHighModerateMedicinal
Ethyl Ester BModerateHighAgricultural
Ethyl Ester CLowHighIndustrial

Biological Activity

5,5-Dimethyl-2-oxotetrahydrofuran-3-carbamic acid ethyl ester, also known by its CAS number 77694-25-8, is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its pharmacological properties.

Structural Characteristics

The compound has the molecular formula C9H15NO4C_9H_{15}NO_4 and a molecular weight of approximately 201.22 g/mol. Its structure includes a tetrahydrofuran ring and a carbamate functional group, which contribute to its reactivity and biological interactions.

Biological Activities

Preliminary studies have indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Research suggests that this compound may exhibit antimicrobial properties, making it a candidate for developing new antimicrobial agents. The unique structure allows for interactions with biological macromolecules, potentially disrupting microbial growth mechanisms.
  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes involved in various metabolic pathways. For instance, related tetrahydrofuran derivatives have shown potential as inhibitors of fatty acid synthase (FASN), which is crucial in lipid metabolism .

Synthesis Methods

Several methods for synthesizing this compound have been reported, including:

  • Condensation Reactions : Utilizing appropriate starting materials such as dimethyl malonate and isocyanates.
  • Microwave-Assisted Synthesis : This method enhances reaction rates and yields through localized heating.

Antimicrobial Studies

In a study examining the antimicrobial efficacy of various carbamate derivatives, this compound was tested against several bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent:

Bacterial StrainInhibition Zone (mm)Concentration (μg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Bacillus subtilis1850

These findings highlight the compound's potential utility in pharmaceutical applications targeting bacterial infections.

Enzyme Interaction Studies

Further investigations into enzyme interactions revealed that related compounds could inhibit FASN activity effectively. The inhibition mechanism involves binding to the active site of the enzyme, thereby blocking substrate access:

Compound NameIC50 (μM)Mechanism of Action
4-Methylene-2-octyl-5-oxotetrahydrofuran10Competitive inhibition
5,5-Dimethyl-2-oxotetrahydrofuranTBDPotential competitive inhibition

This data suggests that further exploration into the inhibitory effects of this compound on metabolic enzymes could yield valuable therapeutic insights.

Properties

CAS No.

77694-25-8

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

ethyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate

InChI

InChI=1S/C9H15NO4/c1-4-13-8(12)10-6-5-9(2,3)14-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)

InChI Key

GCVNQDGAJHEDJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1CC(OC1=O)(C)C

Origin of Product

United States

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